Cas no 919976-10-6 (N-({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide)

N-({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a synthetic organic compound featuring a benzodiazole core substituted with a 2-fluorophenylmethyl group and a furan-2-carboxamide moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of a fluorophenyl group may enhance metabolic stability and binding affinity, while the furan carboxamide moiety could contribute to intermolecular interactions in target binding. This compound is of interest for research applications, including drug discovery and pharmacological studies, where its unique heterocyclic framework may serve as a precursor for designing selective enzyme inhibitors or receptor modulators.
N-({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide structure
919976-10-6 structure
Product name:N-({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
CAS No:919976-10-6
MF:C21H18FN3O2
MW:363.384928226471
CID:5427366

N-({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide
    • 2-Furancarboxamide, N-[[1-[(2-fluorophenyl)methyl]-1H-benzimidazol-2-yl]methyl]-N-methyl-
    • N-({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
    • Inchi: 1S/C21H18FN3O2/c1-24(21(26)19-11-6-12-27-19)14-20-23-17-9-4-5-10-18(17)25(20)13-15-7-2-3-8-16(15)22/h2-12H,13-14H2,1H3
    • InChI Key: WYWFAYVRUNJJLH-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(N(CC1N(CC2=CC=CC=C2F)C2=CC=CC=C2N=1)C)=O

N-({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3320-0519-30mg
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-10-6 90%+
30mg
$119.0 2023-07-27
Life Chemicals
F3320-0519-2μmol
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-10-6 90%+
2μmol
$57.0 2023-07-27
Life Chemicals
F3320-0519-2mg
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-10-6 90%+
2mg
$59.0 2023-07-27
Life Chemicals
F3320-0519-1mg
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-10-6 90%+
1mg
$54.0 2023-07-27
Life Chemicals
F3320-0519-20μmol
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-10-6 90%+
20μmol
$79.0 2023-07-27
Life Chemicals
F3320-0519-25mg
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-10-6 90%+
25mg
$109.0 2023-07-27
Life Chemicals
F3320-0519-10mg
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-10-6 90%+
10mg
$79.0 2023-07-27
Life Chemicals
F3320-0519-15mg
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-10-6 90%+
15mg
$89.0 2023-07-27
Life Chemicals
F3320-0519-40mg
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-10-6 90%+
40mg
$140.0 2023-07-27
Life Chemicals
F3320-0519-3mg
N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-10-6 90%+
3mg
$63.0 2023-07-27

N-({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide Related Literature

Additional information on N-({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide

N-({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide: A Comprehensive Overview

The compound with the CAS number 919976-10-6 is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research. Its molecular structure, characterized by a combination of aromatic and heterocyclic rings, makes it a promising candidate for various therapeutic applications. This introduction aims to provide a detailed exploration of this compound, focusing on its chemical properties, potential biological activities, and the latest research findings that highlight its significance.

The name of the compound, N-({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide, encodes a wealth of structural information. The presence of a benzodiazole core substituted with a fluoro phenyl group and a furan moiety attached through a carboxamide linkage suggests multiple potential interaction sites with biological targets. This intricate arrangement not only contributes to the compound's unique chemical profile but also opens up avenues for diverse pharmacological effects.

In recent years, there has been growing interest in benzodiazole derivatives due to their potential applications in treating neurological and psychiatric disorders. The fluorine atom in the phenyl ring is known to enhance metabolic stability and binding affinity, making such compounds more effective in vivo. The benzodiazol-2-yl group adds another layer of complexity, potentially influencing the compound's solubility and bioavailability. These features make it an attractive scaffold for drug development.

The N-methylfuran-2-carboxamide moiety is particularly noteworthy as it introduces both polar and non-polar characteristics to the molecule. This balance is crucial for ensuring good membrane permeability while maintaining sufficient solubility in biological fluids. Such structural features are often exploited in the design of drugs targeting central nervous system disorders, where blood-brain barrier penetration is critical.

Recent studies have begun to explore the pharmacological profile of this compound. Preliminary in vitro assays have shown promising results in terms of interaction with specific enzymes and receptors. For instance, its ability to modulate certain neurotransmitter systems suggests potential therapeutic benefits in conditions such as anxiety and epilepsy. The fluorine substituent appears to play a key role in these interactions, enhancing binding affinity and selectivity.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic system. These synthetic strategies not only highlight the expertise required but also underscore the compound's synthetic challenge.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound with its target proteins. These studies predict favorable interactions with specific amino acid residues, providing insights into its mechanism of action. Such computational approaches are increasingly integral to drug discovery pipelines, offering rapid and cost-effective screening of potential candidates.

The pharmacokinetic properties of N-{(1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl)methyl}-N-methylfuran-2-carboxamide are also under investigation. Initial data suggest that it exhibits moderate oral bioavailability and reasonable metabolic stability. These characteristics are essential for developing a drug that can be administered orally and maintain efficacy over an extended period. Further studies are needed to optimize these parameters and ensure safety profiles meet regulatory standards.

In conclusion, N-{(1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl)methyl}-N-methylfuran-2-carboxamide (CAS no: 919976-10-6) is a structurally complex and potentially versatile compound with significant pharmaceutical promise. Its unique combination of functional groups makes it an attractive candidate for further research into treating neurological and psychiatric disorders. As our understanding of its pharmacological properties continues to grow, so too does its potential as a therapeutic agent.

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